4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
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Overview
Description
4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid is a complex organic compound that features a pyrazole ring substituted with fluoro and methoxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone, followed by the introduction of the fluoro and methoxy phenyl groups via electrophilic aromatic substitution reactions. The final step involves the oxidation of the intermediate to form the butyric acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. Purification processes such as recrystallization and chromatography are also crucial to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-Fluoro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
- 4-[5-(4-Chloro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
Uniqueness
4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid is unique due to the presence of both fluoro and methoxy substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-27-16-8-4-13(5-9-16)17-12-18(14-2-6-15(21)7-3-14)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTZNOMYFZLYRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387040 |
Source
|
Record name | 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337482-93-6 |
Source
|
Record name | 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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